Ethyl Benzoylformate-d5
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Overview
Description
Ethyl Benzoylformate-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Hydrogenation and Catalysis
Heterogeneous Asymmetric Reactions : The enantioselective hydrogenation of ethyl benzoylformate to (R)-ethyl mandelate over dihydrocinchonidine-modified Pt/Al2O3 catalyst in acetic acid was examined, revealing high enantioselectivity under optimized conditions. This study underscores the potential of ethyl benzoylformate in asymmetric synthesis, a key process in producing chiral molecules (Sutyinszki et al., 2002).
Electrocatalytic Asymmetric Reduction : Utilizing Ag–Cu bimetallic nanoparticles as cathode materials, the asymmetric electroreduction of ethyl benzoylformate was conducted to produce optically active ethyl mandelate. This research highlights the role of ethyl benzoylformate in exploring novel catalytic methods for asymmetric synthesis (Wang et al., 2020).
Reaction Mechanisms and Kinetic Studies
Kinetics and Catalyst Deactivation : Investigating the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3, this study delved into the impact of various factors on reaction kinetics and catalyst deactivation, offering critical insights into optimizing reaction conditions for better yields and enantioselectivity (Martín et al., 2014).
Structural and Kinetic Analysis of Catalysis : Through the examination of benzoylformate decarboxylase, a study provided a deeper understanding of the enzyme's interaction with substrates like ethyl benzoylformate, shedding light on the catalytic mechanisms at play and offering avenues for enzyme engineering (Polovnikova et al., 2003).
Applications in Biocatalysis and Environmental Studies
Biosynthesis of Benzoylformic Acid : A study demonstrated the hydrolysis of benzoyl cyanide to benzoylformic acid by a newly isolated Rhodococcus sp., indicating the potential of ethyl benzoylformate derivatives in biocatalytic processes and organic synthesis (He et al., 2012).
Oxidative Decarboxylation for Ethyl Vanillin Synthesis : Highlighting a novel biotransformation method, this research showcases the conversion of a mandelic acid derivative into ethyl vanillin, demonstrating the utility of benzoylformate derivatives in producing valuable flavor compounds (Pan et al., 2013).
Safety and Hazards
The safety data sheet for Ethyl Benzoylformate-d5 advises avoiding contact with skin and eyes and not to breathe mist/vapors/spray . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water .
Mechanism of Action
- BFDC is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate, yielding benzaldehyde and carbon dioxide .
- Originally isolated from Pseudomonas putida, BFDC plays a metabolic role in the mandelate pathway , allowing pseudomonads to utilize R-mandelate as their sole carbon source .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ethyl Benzoylformate-d5 interacts with various enzymes and proteins in biochemical reactions. For instance, it is the substrate of benzoylformate decarboxylase, a thiamine diphosphate-dependent enzyme .
Cellular Effects
It has been used in the reduction of ethyl benzoylformate mediated by Saccharomyces cerevisiae entrapped in alginate fibers .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Temporal Effects in Laboratory Settings
A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)-(+)-mandelate of 71.86% and in an enantiomeric excess of > 99% after 1.5 h .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of the reduction of ethyl benzoylformate to ethyl mandelate. This process is catalyzed by the short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-DKFMXDSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440693 |
Source
|
Record name | Ethyl Benzoylformate-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025892-26-5 |
Source
|
Record name | Ethyl Benzoylformate-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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